molecular formula C15H18N2O8S B13342373 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

Cat. No.: B13342373
M. Wt: 386.4 g/mol
InChI Key: XBVPJOVLPZXVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a carboxypropoxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Carboxypropoxy Group: The carboxypropoxy group can be attached through esterification or etherification reactions using appropriate alcohols and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole
  • 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-thiadiazole
  • 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-triazole

Uniqueness

4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is unique due to its specific combination of functional groups and its oxadiazole ring structure

Properties

Molecular Formula

C15H18N2O8S

Molecular Weight

386.4 g/mol

IUPAC Name

4-[3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propoxy]butanoic acid

InChI

InChI=1S/C15H18N2O8S/c18-13(19)8-4-9-23-10-5-11-24-14-15(17(20)25-16-14)26(21,22)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,18,19)

InChI Key

XBVPJOVLPZXVNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCCOCCCC(=O)O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.